molecular formula C10H11BrClNO B276729 N-(4-bromo-3-chlorophenyl)butanamide

N-(4-bromo-3-chlorophenyl)butanamide

Cat. No. B276729
M. Wt: 276.56 g/mol
InChI Key: HTWUGKZRNZHTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-chlorophenyl)butanamide, also known as BROMOCHLOROBUTANAMIDE (BCB), is a chemical compound that has been widely used in scientific research. BCB is a white solid that is soluble in organic solvents and has a molecular weight of 248.5 g/mol. It is a member of the amide family of compounds and is used as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of BCB is not fully understood. However, it has been shown to inhibit the activity of protein kinase C, an enzyme involved in various cellular processes such as cell proliferation and differentiation. BCB has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects:
BCB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BCB has also been shown to have anticonvulsant activity and has been investigated as a potential treatment for epilepsy. Additionally, BCB has been shown to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide, which plays a role in various physiological processes such as vasodilation and neurotransmission.

Advantages and Limitations for Lab Experiments

The advantages of using BCB in lab experiments include its ease of synthesis, its ability to inhibit the activity of protein kinase C and cytochrome P450 enzymes, and its potential use in the treatment of various diseases. However, BCB has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the use of BCB in scientific research. One potential direction is the development of BCB-based inhibitors of protein kinase C for the treatment of cancer and other diseases. Another potential direction is the investigation of BCB as a potential treatment for epilepsy and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BCB and its potential use in various scientific research applications.

Synthesis Methods

The synthesis of BCB involves the reaction of 4-bromo-3-chlorobenzoyl chloride with butanamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

BCB has been used in various scientific research applications. It has been used as a reagent in the synthesis of other compounds such as inhibitors of protein kinase C and as a starting material for the synthesis of chiral cyclopropanes. BCB has also been used as a precursor for the synthesis of 4-bromo-3-chlorophenylbutyric acid, which has been shown to have anticonvulsant activity.

properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)butanamide

InChI

InChI=1S/C10H11BrClNO/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

HTWUGKZRNZHTOJ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Br)Cl

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Br)Cl

Origin of Product

United States

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